Cas no 2171538-80-8 (2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid
- 2171538-80-8
- 2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid
- EN300-1537334
-
- インチ: 1S/C34H38N2O6/c1-22(41-20-23-11-3-2-4-12-23)32(33(39)35-30-18-10-5-13-24(30)19-31(37)38)36-34(40)42-21-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h2-4,6-9,11-12,14-17,22,24,29-30,32H,5,10,13,18-21H2,1H3,(H,35,39)(H,36,40)(H,37,38)
- InChIKey: YVRPMEFPONWXPV-UHFFFAOYSA-N
- ほほえんだ: OC(CC1CCCCC1NC(C(C(C)OCC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 570.27298694g/mol
- どういたいしつりょう: 570.27298694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 12
- 複雑さ: 885
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1537334-1.0g |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1537334-0.05g |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1537334-1000mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1537334-250mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1537334-2500mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1537334-100mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1537334-10000mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1537334-0.1g |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1537334-5000mg |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1537334-0.25g |
2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |
2171538-80-8 | 0.25g |
$3099.0 | 2023-06-05 |
2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acidに関する追加情報
Introduction to 2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic Acid (CAS No. 2171538-80-8)
2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2171538-80-8, represents a sophisticated molecular design that integrates multiple functional groups, making it a promising candidate for further research and development in drug discovery.
The molecular structure of this compound features a cyclohexyl backbone, which is a common motif in medicinal chemistry due to its ability to modulate physicochemical properties such as solubility and metabolic stability. The presence of a benzyloxy group at the 3-position of the butanamidine moiety introduces additional hydrophobicity, which can influence membrane permeability and binding affinity. Furthermore, the incorporation of a (9H-fluoren-9-yl)methoxycarbonyl group enhances the compound's stability and solubility, making it more amenable to formulation and administration.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies suggest that the amide and carboxylic acid functionalities may interact with proteases and other enzymes, potentially leading to applications in treating inflammatory diseases or metabolic disorders. The fluorenyl moiety, in particular, has been shown to improve pharmacokinetic profiles in previous drug candidates, raising optimism about its role in this compound.
The benzyloxy group at the 3-position of the butanamidine chain serves as a key pharmacophore, influencing both electronic and steric properties. This modification can enhance binding affinity by optimizing the orientation of the molecule within the active site of a target protein. Additionally, the cyclohexyl ring provides conformational flexibility, allowing the compound to adopt multiple orientations that may improve interactions with biological receptors.
In vitro studies have begun to explore the potential therapeutic applications of 2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid. Initial results indicate that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression and neurodegenerative diseases. The combination of hydrophobic and hydrophilic groups within its structure suggests that it could cross cell membranes effectively while maintaining stability in biological fluids.
The (9H-fluoren-9-yl)methoxycarbonyl group is particularly noteworthy for its ability to enhance solubility and metabolic stability. Fluorene derivatives are frequently used in pharmaceuticals due to their favorable pharmacokinetic properties, and this compound's design leverages these benefits while adding additional functional groups to modulate activity. The methoxycarbonyl moiety further contributes to solubility by introducing polar interactions with water molecules.
As research continues, 2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid (CAS No. 2171538-80-8) is expected to be explored further for its potential in treating a range of diseases. Its unique structural features make it an attractive candidate for drug development, particularly where precise modulation of enzyme activity is required. Future studies may focus on optimizing synthetic routes to improve yield and scalability while maintaining the integrity of its functional groups.
The integration of advanced synthetic methodologies will be crucial for producing this compound at scales suitable for clinical trials. Techniques such as solid-phase synthesis and flow chemistry may enable efficient production while minimizing side reactions. Additionally, green chemistry principles will be important to ensure that the synthesis process is environmentally sustainable and aligns with regulatory expectations.
The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as regenerative medicine and biomaterials science. Its ability to interact with biological targets suggests that it could be used to develop novel biomaterials or scaffolds for tissue engineering applications. The cyclohexyl ring's flexibility also makes it a versatile building block for designing more complex molecules with tailored properties.
In conclusion,2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid represents a significant advancement in medicinal chemistry due to its innovative molecular design and promising biological activities. Its unique structural features position it as a valuable tool for drug discovery efforts aimed at treating complex diseases. As research progresses, further insights into its mechanism of action and therapeutic potential will continue to emerge.
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